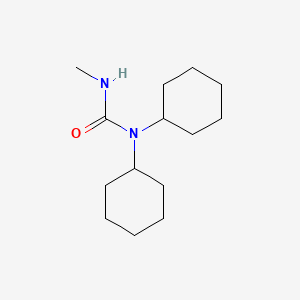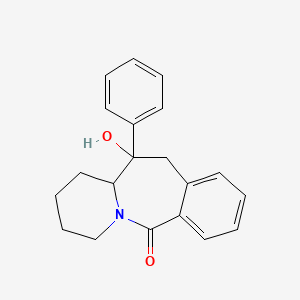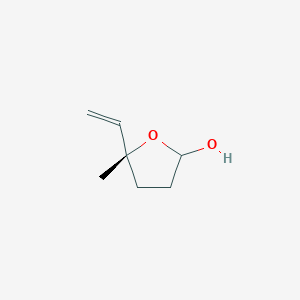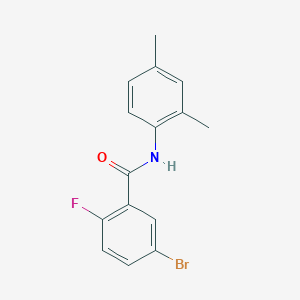
N,N-Dicyclohexyl-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dicyclohexyl-N’-methylurea: is an organic compound with the molecular formula C14H26N2O . It is a derivative of urea, where two of the hydrogen atoms are replaced by cyclohexyl groups and one by a methyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Addition of Amines to Isocyanates:
- This method involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions to form N,N-Dicyclohexyl-N’-methylurea.
- Reaction conditions typically include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures .
-
Reaction with Carbamoyl Chlorides:
- Another common method involves the reaction of cyclohexylamine with methyl carbamoyl chloride.
- This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods:
- Industrial production of N,N-Dicyclohexyl-N’-methylurea often involves large-scale synthesis using the above methods, with optimizations for yield and purity. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions:
-
Oxidation:
- N,N-Dicyclohexyl-N’-methylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
- The major products of oxidation include cyclohexanone derivatives and other oxidized urea derivatives .
-
Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically yield amine derivatives of the original compound .
-
Substitution:
- Substitution reactions involve the replacement of one of the cyclohexyl groups with another substituent, such as an alkyl or aryl group.
- Common reagents for substitution reactions include alkyl halides and aryl halides .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substituting agents: Alkyl halides, aryl halides .
科学研究应用
Chemistry:
- N,N-Dicyclohexyl-N’-methylurea is used as a reagent in organic synthesis, particularly in the formation of other urea derivatives and as a catalyst in certain reactions .
Biology:
- In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules .
Medicine:
- It has potential applications in medicinal chemistry for the development of new pharmaceuticals, particularly as a scaffold for drug design .
Industry:
作用机制
Molecular Targets and Pathways:
- The mechanism of action of N,N-Dicyclohexyl-N’-methylurea involves its interaction with specific enzymes and proteins, leading to inhibition or modulation of their activity.
- It can form hydrogen bonds and hydrophobic interactions with target molecules, affecting their function and stability .
相似化合物的比较
-
N,N-Dicyclohexylurea:
- Similar structure but lacks the methyl group.
- Used in similar applications but may have different reactivity and properties .
-
N,N-Dimethyl-N’-cyclohexylurea:
- Contains two methyl groups and one cyclohexyl group.
- Different steric and electronic properties compared to N,N-Dicyclohexyl-N’-methylurea .
Uniqueness:
属性
CAS 编号 |
57883-92-8 |
|---|---|
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC 名称 |
1,1-dicyclohexyl-3-methylurea |
InChI |
InChI=1S/C14H26N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17) |
InChI 键 |
HPROJXIYPFCVAJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)



![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)

